molecular formula CHCl3O2S B1587175 Dichloromethanesulfonyl chloride CAS No. 41197-29-9

Dichloromethanesulfonyl chloride

Cat. No. B1587175
CAS RN: 41197-29-9
M. Wt: 183.4 g/mol
InChI Key: ZTCPYHGKJGSSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloromethanesulfonyl chloride is a chemical compound with the molecular formula CHCl3O2S and a molecular weight of 183.44 .


Synthesis Analysis

Dichloromethanesulfonyl chloride can be synthesized through various methods. For instance, dichloromethanesulfonic acid can be prepared by the methanolysis of dichloromethanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for dichloromethanesulfonyl chloride is 1S/CHCl3O2S/c2-1(3)7(4,5)6/h1H . The compound has a molecular structure that includes a sulfonyl chloride group attached to a dichloromethane group .


Physical And Chemical Properties Analysis

Dichloromethanesulfonyl chloride is a liquid at room temperature . It has a boiling point of 60-62°C and a refractive index of 1.4980 .

Scientific Research Applications

  • Chlorinating Reagent for Aldehydes Dichloromethanesulfonyl chloride is utilized as a chlorinating reagent in the α-chlorination of aldehydes, including in its catalytic asymmetric version. This compound demonstrates efficiency under mild reaction conditions, outperforming typical chlorinating reagents for organic synthesis. It also facilitates the workup and purification of the product while minimizing the formation of toxic, chlorinated organic waste (Jimeno, Cao, & Renaud, 2016).

  • Catalyst in Organic Synthesis In organic synthesis, dichloromethanesulfonyl chloride is used in combination with other compounds. For example, p-toluenesulfonyl chloride catalyzes the trimethylsilylation of hydroxyl groups using hexamethyldisilazane in dichloromethane, demonstrating the role of dichloromethanesulfonyl chloride as an effective solvent in these reactions (Khazaei, Rostami, & Mantashlo, 2009).

  • Synthesis of Dichloromethanesulfonates Dichloromethanesulfonates of silver and other +1-charged cations are synthesized by neutralizing dichloromethanesulfonic acid, prepared from the methanolysis of dichloromethanesulfonyl chloride, with the carbonates of these cations. This process is crucial in the study of 35Cl NQR spectra of these compounds (Gillette & Wulfsberg, 2008).

  • Chlorine Species Evolution in Water Treatment Dichloromethanesulfonyl chloride plays a role in the generation of chlorine species during electrochlorination, a water treatment technology. The evolution of Cl2, ClO2, and Cl2O during the electrolysis of highly saline water at BDD electrode is influenced by the presence of this compound (Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018).

  • Peptide Synthesis Process Dichloromethane is employed in solid-phase peptide synthesis for incorporating the first amino acid on resins and is being replaced by greener alternatives due to its hazardous nature. Its role in these processes underscores the need for safer alternatives that pose less risk to human health and the environment (Al Musaimi et al., 2018).

  • Catalytic Destruction in Waste Gas Treatment In industrial waste gas treatment, catalytic oxidation over perovskite-type oxide catalysts is used for the destruction of dichloromethane. This study highlights the role of dichloromethanesulfonyl chloride in achieving significant reduction of dichloromethane in airstreams, contributing to environmental pollution control (Lou, Hung, & Yang, 2004).

  • dynamics in such environments demonstrate the potential for biodegradation of dichloromethane by autochthonous bacterial communities, indicating its importance in environmental remediation strategies (Wright et al., 2017).
  • Multianalyte Detection in Gas Sensing Dichloromethanesulfonyl chloride is used in gas sensors for the quantitative detection of various compounds, demonstrating its utility in analytical chemistry and environmental monitoring. An external cavity broadly tunable quantum cascade laser-based hollow waveguide gas sensor, using dichloromethanesulfonyl chloride, has shown effectiveness in detecting ethyl chloride, dichloromethane, and trichloromethane, individually and in mixtures (Young et al., 2009).

Safety And Hazards

Dichloromethanesulfonyl chloride is classified as a dangerous substance. It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer .

properties

IUPAC Name

dichloromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl3O2S/c2-1(3)7(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCPYHGKJGSSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194119
Record name Dichloromethanesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloromethanesulfonyl chloride

CAS RN

41197-29-9
Record name 1,1-Dichloromethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41197-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloromethanesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041197299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloromethanesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethanesulfonyl chloride
Reactant of Route 2
Dichloromethanesulfonyl chloride
Reactant of Route 3
Dichloromethanesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Dichloromethanesulfonyl chloride
Reactant of Route 5
Dichloromethanesulfonyl chloride
Reactant of Route 6
Dichloromethanesulfonyl chloride

Citations

For This Compound
32
Citations
T KEMPE, T NORIN - ACTA CHEMICA SCANDINAVICA …, 1974 - actachemscand.org
… The conversion of dichloromethanesulfonyl chloride (jf) to … intermediate sulfene 2 and dichloromethanesulfonyl chloride (1).' … conversion of dichloromethanesulfonyl chloride proceeds in …
Number of citations: 17 actachemscand.org
R Seifert, M Zbirovský, M Sauer - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
… Dichloromethanesulfonic acid (2 g; prepared by hydrolysis of dichloromethanesulfonyl chloride and evaporation of excess water at 20 Torr) was dissolved in deuterium oxide (50 ml) …
Number of citations: 8 cccc.uochb.cas.cz
G Gillette, G Wulfsberg - Hyperfine Interactions, 2008 - Springer
… of dichloromethanesulfonyl chloride, and was then neutralized with the carbonates of the +1-charged cations to produce the corresponding dichloromethanesulfonate salt. This NQR …
Number of citations: 2 link.springer.com
G Opitz, M Deißler, K Rieth, R Wegner… - Liebigs …, 1995 - Wiley Online Library
… separate solutions of Et3N and dichloromethanesulfonyl chloride to a mixture of 6 and AgNO,; a 44% yield is achieved when PMP is used instead of Et,N. All [4 + 21 cycloadducts 8a-p …
D Zahn, R Meusinger, T Frömel… - … Science & Technology, 2019 - ACS Publications
… At first, commercially available methanesulfonyl chlorides (chloromethanesulfonyl chloride, dichloromethanesulfonyl chloride, and trifluoromethanesulfonyl chloride) were hydrolyzed at …
Number of citations: 19 pubs.acs.org
G Gillette - Ph. D. Thesis, 2009 - ui.adsabs.harvard.edu
… Dichloromethanesulfonic acid was prepared by the methanolysis of dichloromethanesulfonyl chloride, which was neutralized with the metal carbonates to produce the corresponding …
Number of citations: 0 ui.adsabs.harvard.edu
G Gillette - 2009 - jewlscholar.mtsu.edu
… Dichloromethanesulfonic acid was prepared by the methanolysis of dichloromethanesulfonyl chloride, which was neutralized with the metal carbonates to produce the corresponding …
Number of citations: 2 jewlscholar.mtsu.edu
JF King, JYL Lam, S Skonieczny - Phosphorus, Sulfur, and Silicon …, 1991 - Taylor & Francis
… , but, surprisingly, exchange of the hydrogen by deuterium not only in the hydrolyzed product, dichloromethanesulfonic acid, but also in the unreacted dichloromethanesulfonyl chloride, …
Number of citations: 2 www.tandfonline.com
JF King, MS Gill - The Journal of Organic Chemistry, 1998 - ACS Publications
… A variation of this mechanism in the form of a reversible E1cB mechanism leading to the sulfene has been put forward for the hydrolysis of dichloromethanesulfonyl chloride. …
Number of citations: 11 pubs.acs.org
YM Pustovit, AN Alekseenko, ND Volkov… - Journal of Fluorine …, 2010 - Elsevier
… A similar behaviour was reported for dichloromethanesulfonyl chloride [8]. The formation of the 1,1-dichloro-2,2,2-trifluoroethansulfinic acid has been confirmed by comparing the 19 F …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.